5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
Description
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring at position 3 and a piperidine moiety at position 3. The piperidine ring is further modified with a 2,6-difluorophenylsulfonyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic development, particularly in antiviral or enzyme inhibition contexts.
Properties
IUPAC Name |
5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S/c19-13-4-1-5-14(20)17(13)29(26,27)25-8-2-3-12(11-25)9-16-23-18(24-28-16)15-10-21-6-7-22-15/h1,4-7,10,12H,2-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZARCCLGXEPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of 1,2,4-oxadiazoles. This compound features a unique combination of functional groups, including an oxadiazole ring and a piperidine moiety, which contribute to its potential biological activities. The oxadiazole scaffold is known for various pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is with a molecular weight of 421.4 g/mol. The compound's structure includes a difluorophenyl group and a sulfonyl piperidine moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1706106-28-6 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole derivatives have demonstrated efficacy against various bacterial strains. Notably:
- Dhumal et al. (2016) investigated a series of heterocyclic compounds containing the oxadiazole ring and found that certain derivatives showed strong inhibition against Mycobacterium bovis BCG.
- Desai et al. (2016) reported that some pyridine-based 1,3,4-oxadiazole derivatives were 2–4 times more effective than ampicillin against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The oxadiazole derivatives are also being explored for their anticancer properties:
- Molecular Docking Studies : Research has shown that certain oxadiazole derivatives can bind effectively to cancer-related targets such as carbonic anhydrases (hCA IX and XII), which are implicated in tumorigenesis.
- Cell Line Studies : Compounds similar to the target compound have been tested against various cancer cell lines (e.g., MCF-7) and showed promising results in inducing apoptosis through mechanisms involving p53 activation and caspase cleavage.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The most active compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics such as vancomycin.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Oxadiazole Derivative A | 0.5 | Antibacterial |
| Oxadiazole Derivative B | 0.25 | Antibacterial |
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of oxadiazole derivatives:
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Oxadiazole Derivative C | 50 | MCF-7 |
| Oxadiazole Derivative D | 30 | SK-MEL-2 |
These findings suggest that modifications to the oxadiazole core can enhance biological activity significantly.
Scientific Research Applications
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic compound with applications primarily in medicinal chemistry. It features a combination of functional groups, including a piperidine moiety, a sulfonyl group, and an oxadiazole ring. The presence of difluorophenyl and o-tolyl substituents enhances its chemical diversity and may influence its pharmacological properties.
Potential Applications in Medicinal Chemistry
Due to its structural complexity and potential efficacy in various biological contexts, this compound is part of ongoing research into novel therapeutic agents. Research indicates that 1,2,4-oxadiazoles can modulate various biochemical pathways, making them promising candidates for drug development. Potential uses include:
- Treatment of bacterial infections
- Treatment of fungal infections
- Treatment of cancer
- Treatment of inflammation
Interaction Studies
Interaction studies involving 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Comparison with Similar Compounds
Piperidine-Sulfonyl Modifications
Compound A : 3-(2,6-Difluorophenyl)-5-(4-isopropoxybenzyl)-1,2,4-oxadiazole
- Key Difference : Replaces the piperidine-sulfonyl group with a 4-isopropoxybenzyl moiety.
- Implication : The absence of the sulfonyl-piperidine group reduces polarity and may alter target binding.
- Compound B: 3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Key Difference: Substitutes the 2,6-difluorophenylsulfonyl group with a 3,3,3-trifluoropropylsulfonyl chain.
Aromatic Ring Variations
Compound C : 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Key Difference : Replaces pyrazine with a nitro- and chloro-substituted phenyl ring.
- Implication : The electron-withdrawing nitro group may enhance stability but reduce metabolic tolerance.
Compound D : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Key Difference : Uses a pyrrolidine-oxyphenyl linker instead of piperidine-sulfonyl.
- Implication : Altered conformational flexibility and hydrogen-bonding capacity.
Physicochemical Properties
*logP values estimated using ChemAxon software.
Key Research Findings and Gaps
- Structural Insights: The 2,6-difluorophenylsulfonyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues .
- Synthetic Feasibility : Microwave-assisted synthesis methods (e.g., for pyrazole derivatives ) could be adapted to improve the yield of the target compound.
- Data Gaps: Direct bioactivity data for the target compound are absent in available literature.
Q & A
Q. What synthetic strategies are recommended for preparing 5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole?
- Methodological Answer : The synthesis of heterocyclic compounds like this oxadiazole derivative typically involves:
- Step 1 : Condensation of a nitrile precursor with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclization with a carboxylic acid derivative (e.g., activated esters) under thermal or microwave-assisted conditions to form the 1,2,4-oxadiazole core.
- Step 3 : Functionalization of the piperidine and pyrazine moieties via sulfonylation and cross-coupling reactions (e.g., Buchwald-Hartwig amination for pyrazine attachment).
Structural confirmation should employ 1H/13C NMR , HRMS , and X-ray crystallography (if crystalline) . For sulfonylation steps, anhydrous conditions and catalysts like DMAP are critical to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (e.g., 19F NMR to verify difluorophenyl groups; DEPT for carbon assignments) .
- Mass Spectrometry : HRMS with ESI or MALDI-TOF for molecular ion validation.
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs for refinement) to resolve ambiguities in stereochemistry or substituent positioning .
- Chromatography : HPLC or UPLC with a C18 column to assess purity (>95% recommended for biological assays).
Advanced Research Questions
Q. What computational tools are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity & Solubility : Use SwissADME to calculate LogP (octanol-water partition coefficient) and aqueous solubility. Compare results with experimental data from shake-flask methods .
- Drug-Likeness : Apply the Lipinski Rule of Five and Veber’s criteria (e.g., polar surface area <140 Ų, rotatable bonds ≤10) via SwissADME or Molinspiration.
- Metabolic Stability : Perform in silico CYP450 metabolism predictions using StarDrop or MetaCore .
- Target Prediction : Utilize Pharmit or AutoDock Vina for docking studies against hypothesized targets (e.g., TIP47, an IGF II receptor binding protein implicated in apoptosis) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Replace the pyrazine ring with pyridyl or substituted five-membered heterocycles (e.g., thiophene) to assess impact on apoptosis induction .
- Substituent Analysis : Vary the 2,6-difluorophenyl sulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate target binding.
- In Vitro Assays : Test analogs in caspase-3/7 activation assays (apoptosis) or MTT assays (cytotoxicity) against cancer cell lines (e.g., T47D breast cancer cells). Use flow cytometry to monitor cell-cycle arrest (G1/S phase) .
- In Vivo Validation : Prioritize analogs with >50% tumor growth inhibition in xenograft models (e.g., MX-1 tumors) and evaluate pharmacokinetics (Cmax, AUC) in rodents.
Q. What experimental approaches resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) analyses to identify differential expression of pro-apoptotic proteins (e.g., Bcl-2, Bax) in sensitive vs. resistant cell lines .
- Resistance Studies : Generate resistant cell lines via prolonged sub-lethal dosing and screen for mutations in target proteins (e.g., TIP47) using CRISPR-Cas9 libraries.
- Microenvironment Mimicry : Test activity in 3D spheroid cultures or co-culture systems with fibroblasts to assess stromal influence on efficacy.
Key Challenges & Recommendations
- Synthetic Yield Optimization : Microwave-assisted synthesis may improve cyclization efficiency for the oxadiazole core.
- Biological Target Ambiguity : Use photoaffinity labeling (e.g., with a biotinylated probe) to confirm direct binding to TIP47 or other targets .
- Formulation Stability : Assess pH-dependent degradation in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for oral administration potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
